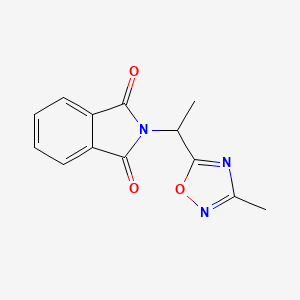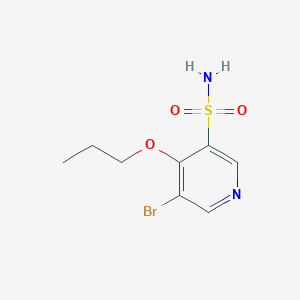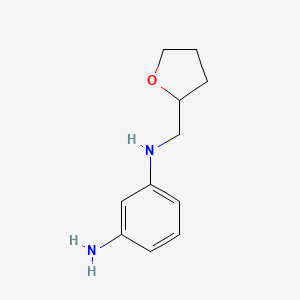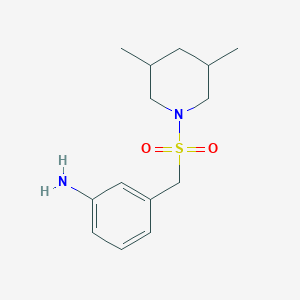![molecular formula C14H10BrFN2O B11813625 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 5-methoxy-2-nitroaniline, and bromine.
Nitration: The 4-fluoroaniline undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Cyclization: The 4-fluoro-2-aminoaniline is then subjected to cyclization with 5-methoxy-2-nitroaniline in the presence of a suitable catalyst to form the benzimidazole core.
Bromination: Finally, the benzimidazole core is brominated using bromine to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing bromine or fluorine.
Scientific Research Applications
7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1H-benzo[d]imidazole: Lacks the bromine and methoxy groups.
5-Methoxy-2-(4-fluorophenyl)-1H-benzo[d]imidazole: Lacks the bromine group.
7-Bromo-2-phenyl-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine group.
Uniqueness: 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three functional groups (bromine, fluorine, and methoxy) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C14H10BrFN2O |
|---|---|
Molecular Weight |
321.14 g/mol |
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C14H10BrFN2O/c1-19-10-6-11(15)13-12(7-10)17-14(18-13)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18) |
InChI Key |
YPQRYMQCAYJTQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)





![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)




